molecular formula C10H10N2O3 B3352020 5-Nitro-1H-indole-3-ethanol CAS No. 41339-64-4

5-Nitro-1H-indole-3-ethanol

Cat. No.: B3352020
CAS No.: 41339-64-4
M. Wt: 206.2 g/mol
InChI Key: FDBNRZJTIDHFTQ-UHFFFAOYSA-N
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Description

5-Nitro-1H-indole-3-ethanol is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The nitro group at the 5-position and the ethanol group at the 3-position of the indole ring confer unique chemical properties to this compound, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-indole-3-ethanol typically involves the nitration of 1H-indole followed by the introduction of the ethanol group at the 3-position. One common method is as follows:

    Nitration of 1H-indole: This step involves the reaction of 1H-indole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position.

    Introduction of the Ethanol Group: The nitrated indole is then subjected to a reaction with an appropriate reagent to introduce the ethanol group at the 3-position. This can be achieved through a Grignard reaction or other suitable alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-indole-3-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as palladium on carbon with hydrogen gas, lithium aluminum hydride, or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-nitro-1H-indole-3-carboxylic acid or 5-nitro-1H-indole-3-aldehyde.

    Reduction: Formation of 5-amino-1H-indole-3-ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1H-indole-3-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways involving indole derivatives.

    Medicine: Research into its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities, is ongoing.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable nitro and ethanol functional groups.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-indole-3-ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ethanol group can enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1H-indole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.

    5-Nitro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.

    5-Amino-1H-indole-3-ethanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-Nitro-1H-indole-3-ethanol is unique due to the presence of both a nitro group and an ethanol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications that are not possible with other similar compounds.

Properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-2-1-8(12(14)15)5-9(7)10/h1-2,5-6,11,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBNRZJTIDHFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961630
Record name 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41339-64-4
Record name 1H-Indole-3-ethanol, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-trimethylsilyl-3-(2-t-butyldimethylsiloxyethyl)indole (7.30 g, 0.019 mol) in 125 mL of acetonitrile was added 48% HF (3.0 mL, 0.084 mol) and the mixture was stirred at room temperature for 1 h. Another 2.5 mL (0.07 mol) of 48% HF was added and stirring was continued for 18 h. The mixture was then cautiously basified with saturated aqueous Na2CO3 and extracted with ethyl acetate. The organic extract was washed (brine), dried (Na2SO4) and evaporated to give a gum. This material was triturated with ether and the supernatant was evaporated to give a gum. Chromatography (SiO2 /hexane-ethyl acetate, 1:1) of this gum gave the title compound (2.24 g, 57%) as a solid, mp 90° C.: IR (neat) 3380 (br), 1622, 1330 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ8.60 (d, J=1.7 Hz, 1 H), 8.48 (br s, 1H), 8.12 (dd, J=9.0, 1.7 Hz, 1H), 7.40 (d, J=9.0 Hz, 1H), 3.96 (t, J=6.3 Hz, 2H), 3.07 (t, J=6.3 Hz, 2H), 1.56 (s, 1H).
Name
5-nitro-2-trimethylsilyl-3-(2-t-butyldimethylsiloxyethyl)indole
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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